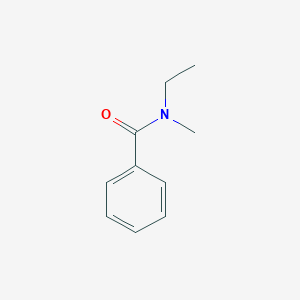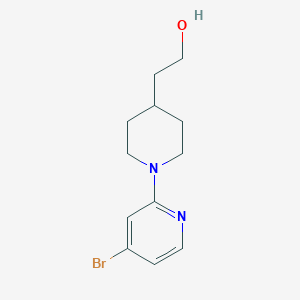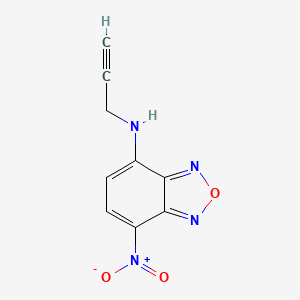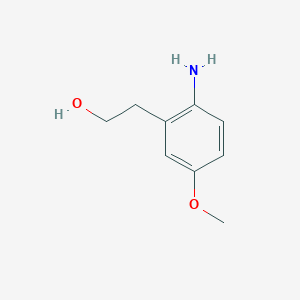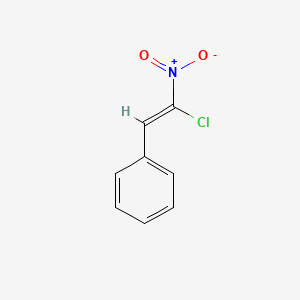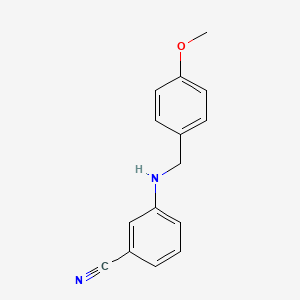
3-(4-Methoxybenzylamino)benzonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-Methoxybenzylamino)benzonitrile: is an organic compound with the molecular formula C16H16N2O2 . It is known for its potential therapeutic applications, particularly in cancer treatment, due to its inhibitory effects on specific molecular targets.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Methoxybenzylamino)benzonitrile typically involves the reaction of 4-methoxybenzylamine with 3-methoxybenzonitrile under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Green chemistry approaches, such as the use of ionic liquids as solvents and catalysts, can also be employed to minimize environmental impact .
Análisis De Reacciones Químicas
Types of Reactions: 3-(4-Methoxybenzylamino)benzonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrile group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are commonly used.
Substitution: Nucleophiles like hydroxide ions (OH-) and amines can be used under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines .
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, 3-(4-Methoxybenzylamino)benzonitrile is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis .
Biology: The compound has been studied for its biological activity, particularly its inhibitory effects on specific enzymes and receptors. It has shown potential in modulating biological pathways, making it a candidate for drug development.
Medicine: In medicine, this compound has been investigated for its potential therapeutic applications, especially in cancer treatment. It acts as an inhibitor of fibroblast growth factor receptor 1 (FGFR1), which plays a crucial role in cancer cell proliferation and survival.
Industry: The compound’s applications in industry include its use as an intermediate in the production of pharmaceuticals and agrochemicals. Its unique chemical properties make it suitable for various industrial processes .
Mecanismo De Acción
The mechanism of action of 3-(4-Methoxybenzylamino)benzonitrile involves its interaction with specific molecular targets, such as FGFR1. By binding to this receptor, the compound inhibits its activity, leading to the suppression of downstream signaling pathways involved in cell proliferation and survival. This inhibition can result in the reduction of cancer cell growth and the induction of apoptosis (programmed cell death).
Comparación Con Compuestos Similares
Benzonitrile: A simpler aromatic nitrile with similar chemical properties but lacks the methoxybenzylamino group.
4-Methoxybenzonitrile: Contains a methoxy group but lacks the benzylamino moiety.
2-(4-Methoxybenzylamino)benzonitrile: A structural isomer with the methoxybenzylamino group in a different position
Uniqueness: 3-(4-Methoxybenzylamino)benzonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to inhibit FGFR1 sets it apart from other similar compounds, making it a valuable candidate for therapeutic applications.
Propiedades
Fórmula molecular |
C15H14N2O |
|---|---|
Peso molecular |
238.28 g/mol |
Nombre IUPAC |
3-[(4-methoxyphenyl)methylamino]benzonitrile |
InChI |
InChI=1S/C15H14N2O/c1-18-15-7-5-12(6-8-15)11-17-14-4-2-3-13(9-14)10-16/h2-9,17H,11H2,1H3 |
Clave InChI |
JEHYWISXIRKJEK-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=C(C=C1)CNC2=CC=CC(=C2)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-chloro-2-[2-(trimethylsilyl)ethoxy]-3-Pyridinemethanol](/img/structure/B13928751.png)
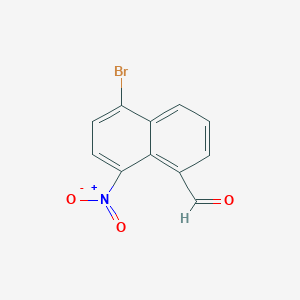
![1-Methoxy-8-nitro-6H-dibenzo[b,d]pyran-6-one](/img/structure/B13928764.png)
![3-bromo-8-(trifluoromethyl)-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one](/img/structure/B13928772.png)
![2-Oxa-7-azaspiro[4.4]nonane-1,3,8-trione](/img/structure/B13928776.png)
![6-Bromo-7-methoxy-2,8-dimethylimidazo[1,2-a]pyridine](/img/structure/B13928777.png)
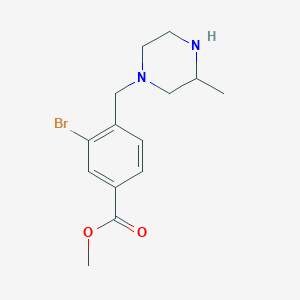
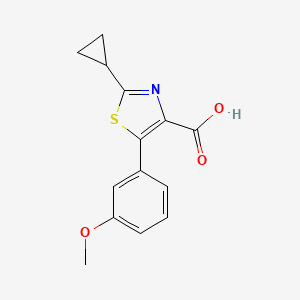
![tert-Butyl 3,8-dimethyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine-1-carboxylate](/img/structure/B13928786.png)
